molecular formula C9H12O B048451 1-Phenyl-2-propanol CAS No. 698-87-3

1-Phenyl-2-propanol

Cat. No. B048451
CAS RN: 698-87-3
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1-Phenyl-2-propanol involves several chemical pathways. One notable method is the Meerwein arylation reaction, which synthesizes 1-Phenyl-2-propanone, a closely related compound, from phenylamine. Optimal conditions for this reaction include using isopropenyl acetate as a solvent and cuprous oxide as a catalyst at temperatures around 35-40℃. This method can achieve yields up to 91% (Zhou Xiu-lin, 2007).

Molecular Structure Analysis The molecular structure of 1-Phenyl-1-propanol, a structurally similar compound to 1-Phenyl-2-propanol, has been extensively studied using various computational methods. Vibrational frequencies and optimized geometric parameters have been calculated using Hartree-Fock (HF) and density functional theory (DFT) methods. These studies include analyzing the molecule's bond lengths, bond angles, atomic charges, and energy gaps. Furthermore, molecular electrostatic potential (MEP) analysis provides insights into the reactive sites of the molecule (S. Xavier, S. Periandy, S. Ramalingam, 2015).

Scientific Research Applications

Ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol

1-Phenyl-1-amino-2,3-propanediol was synthesized through the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, contributing to studies on oxirane compounds (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

Enantioselective Production in Pharmaceutical Industry

1-Phenyl 1-propanol's optically active form is a valuable chiral building block in pharmaceuticals. Its enantioselective production was optimized using response surface methodology, highlighting its significance in drug synthesis (Soyer, Aslı, Bayraktar, E., & Mehmetoğlu, Ü., 2010).

Synthesis of Chiral Intermediates for Antidepressants

The yeast reductase YOL151W was used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs, demonstrating high enantioselectivity and activity (Choi, Y., Choi, Hyejeong, Kim, Dooil, Uhm, K., & Kim, Hyung-Kwoun, 2010).

Spectroscopic Analysis in Drug Development

1-Phenyl-1-propanol, an intermediate of the anti-depressant drug fluoxetine, was studied using various quantum computational methods for its spectroscopic properties, aiding in drug development processes (Xavier, S., Periandy, S., & Ramalingam, S., 2015).

Studying Monohydroxy Alcohols' Properties

Research on isomeric alcohols including 1-phenyl-2-butanol and 1-(4-methylphenyl)-1-propanol provided insights into molecular dynamics and intermolecular bonding, enhancing the understanding of monohydroxy alcohols (Kołodziej, S., Knapik-Kowalczuk, J., Grzybowska, K., Nowok, A., & Pawlus, S., 2020).

Understanding Supramolecular Structures in Alcohols

Investigations on 1-phenyl alcohols, including 1-phenyl-1-propanol, using calorimetric and dielectric studies revealed their ability to form H-bonded supramolecular nanoassociates, crucial for understanding molecular architecture's impact on properties (Nowok, A., Jurkiewicz, K., Dulski, M., Hellwig, Hubert, Małecki, J., Grzybowska, K., Grelska, J., & Pawlus, S., 2021).

Safety And Hazards

1-Phenyl-2-propanol is classified as a combustible liquid . It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

1-phenylpropan-2-ol
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InChI

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WYTRYIUQUDTGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID70862379
Record name 1-Phenyl-2-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-2-propanol
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Vapor Pressure

0.01 [mmHg]
Record name 1-Phenyl-2-propanol
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Product Name

1-Phenyl-2-propanol

CAS RN

698-87-3, 14898-87-4
Record name 1-Phenyl-2-propanol
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Record name 1-Phenyl-2-propanol
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Synthesis routes and methods I

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g ofsodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g of sodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium borohydride (10.0 g) was added portionwise to an ice cold stirred solution of 1-phenylpropan-2-one (30.0 g) in methanol (500 ml). The mixture was stirred for 4 hours, evaporated and partitioned between water (100 ml) and chloroform (200 ml). The organic phase was dried (MgSO4) and evaporated to give the product as a colourless oil (26.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

This half-ester R-3c (250 mg; 1.0 mmol) was dissolved in methanol (2 mL) and treated with potassium carbonate (276 mg; 2.0 mmol; 2 equiv.) and stirred overnight to completely consume 3c (tlc analysis). The reaction mixture was diluted with water (25 mL) and extracted with ether (3×10 mL). The combined extracts were dried (MgSO4) and concentrated to afford 118 mg (79%) of R-1c. All achiral properties of 1c are as reported above. The absolute configuration of 1c was not exhaustively proven, but was presumed to be R-(-) by analogy with the enzymatic results of 1a and 1b. 1H nmr analysis of the MTPA ester using an analogous procedure to that of Dale et al., J. Org. Chem., 1969, 34, 2543, indicated 54% ee for R-1c. [α]D20 -8.2° (c. 1.19, CH3OH).
[Compound]
Name
ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Name

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,130
Citations
V Kiss, G Egri, J Bálint, I Ling, J Barkóczi… - Tetrahedron …, 2006 - Elsevier
… Herein we report the kinetic and chemical resolution of seven compounds (Scheme 1: 1-phenyl-2-propanol 1, 1-benzo[1,3]dioxol-5-yl-2-propanol 2, 1-(3-chloro-phenyl)-2-propanol 3, 1-(…
Number of citations: 18 www.sciencedirect.com
MJ Tubergen, RJ Lavrich, DF Plusquellic… - The Journal of …, 2006 - ACS Publications
… 1-Phenyl-2-propanol was used as purchased from Aldrich. 1-Phenyl-2-propanone was prepared from 1-phenyl-2-propanol … Methamphetamine was prepared from 1-phenyl-2-propanol …
Number of citations: 34 pubs.acs.org
MK Meilahn, CN Statham… - The Journal of …, 1975 - ACS Publications
Conformational preferences in the l-(iV, JV-dialkylamino)-l-phenyl-2-propanol and 2-(A', Ar-dialkylamino)-lphenyl-l-propanol series of amino alcohols and their benzoate esters have …
Number of citations: 17 pubs.acs.org
Y Wu, J Rao, Q Yi, Z Ma, B Wu, K Chen, L Ji - Microporous and Mesoporous …, 2024 - Elsevier
… based on the larger selectivity for both 1-Phenyl-2-propanol/2-… for adsorption performances of 1-Phenyl-2-propanol on NH 2 … model was suitable for 1-Phenyl-2-propanol, 2-Ethylphenol, …
Number of citations: 0 www.sciencedirect.com
H Pines, F Schappell - The Journal of Organic Chemistry, 1964 - ACS Publications
… strikingly illustrated by reaction of 1- phenyl-2-propanol (expt. Table I). This alcohol reacted to form only 9.5% carbonium ion products in the form of 1-phenyl-l-bromopropane. …
Number of citations: 6 pubs.acs.org
JZ Jin, H Li, J Zhang - Applied biochemistry and biotechnology, 2010 - Springer
… Bioconversion of 1-phenyl-2-propanone 1 to (S)-1-phenyl-2-propanol 2 was analyzed by … 1 and 6.22ámin for 1-phenyl-2-propanol 2. The ee of 1-phenyl-2-propanol 2 was analyzed by …
Number of citations: 9 link.springer.com
S Arnoldi, G Roda, A Coceanig, E Casagni… - Forensic …, 2016 - Springer
… Dimethyl sulfoxide (DMSO), propylene carbonate, acetophenone, benzaldehyde, α-tetralone, β-tetralone, pyridinium chlorochromate (PCC), 1-phenyl-2-propanol and DMSO-d 6 were …
Number of citations: 7 link.springer.com
K Abe, M Hirota, K Morokuma - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
Preferred Conformation of 1-Phenyl-2-propanol. Ab initio and Molecular Mechanics Calculations with Geometry Optimization | Bulletin of the Chemical Society of Japan …
Number of citations: 32 www.journal.csj.jp
Q Yi, WP Chen, X Zhang, YY Wu, B Wu… - Journal of Chemical & …, 2021 - ACS Publications
The isobaric vapor–liquid equilibrium (VLE) data of 2-phenylethanol (2-PE) + 2-ethylphenol (2-EP), 1-phenyl-2-propanol (1,2-PP) + 2-ethylphenol (2-EP), 2-phenylethanol (2-PE) + 1-…
Number of citations: 2 pubs.acs.org
RT Coutts, GR Jones… - Journal of Pharmacy and …, 1978 - academic.oup.com
… determine whether our failure to detect 1-phenyl-2-propanol in OUT incubations of NMA and … ), l-phenyl-2Propanone (11) and 1 -phenyl-2-propanol (Ie) were incubated with fortified liver …
Number of citations: 5 academic.oup.com

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